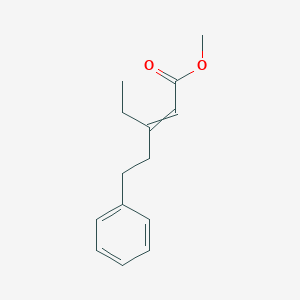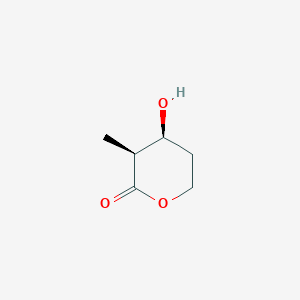
2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)- is a heterocyclic compound that features a pyran ring with a hydroxyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2H-Pyran-2-one, tetrahydro-4-methyl-
- 2H-Pyran-2-one, tetrahydro-4-hydroxy-4-methyl-
- 2H-Pyran-2-one, tetrahydro-
Uniqueness
What sets 2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)- apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .
Properties
CAS No. |
265299-35-2 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(3S,4S)-4-hydroxy-3-methyloxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-4-5(7)2-3-9-6(4)8/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
NENAKBHUJSRFRR-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCOC1=O)O |
Canonical SMILES |
CC1C(CCOC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


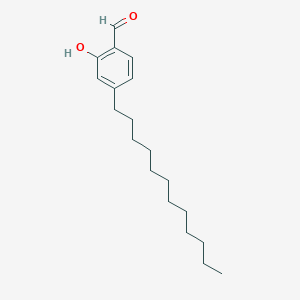
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
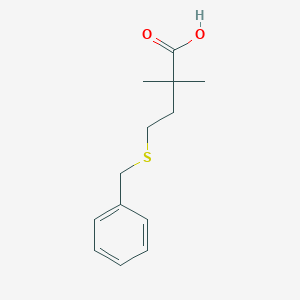
![4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine](/img/structure/B12574273.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
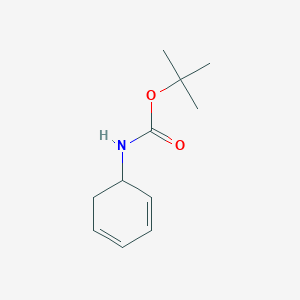
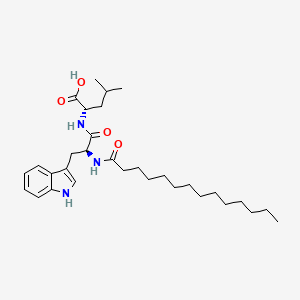
![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)

![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)


